molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)

Cat. No.: B3079217
CAS No.: 106245-43-6
M. Wt: 541.2 g/mol
InChI Key: PUWOIOPXQBCXTD-UHFFFAOYSA-N
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Description

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) (FeCl₂(dppp)) is a transition metal complex with the molecular formula C₂₇H₂₆Cl₂FeP₂ and a molecular weight of 539.19 g/mol . Its structure features a central iron(II) ion coordinated by two chlorine ligands and a bidentate 1,3-bis(diphenylphosphino)propane (dppp) ligand, which bridges via two phosphorus atoms. The compound is air-sensitive, typically appearing as a white powder, and is stored under inert conditions .

FeCl₂(dppp) is primarily employed as a catalyst in cross-coupling reactions, such as the coupling of alkyl, phenyl, or allyl halides with aryl boronic esters . Its efficacy stems from the flexibility of the propane backbone in the dppp ligand, which allows for adaptable coordination geometry and enhanced catalytic activity compared to shorter-chain analogs .

Properties

IUPAC Name

dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOIOPXQBCXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2FeP2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) typically involves the reaction of iron(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction can be represented as follows:

FeCl2+dpppFeCl2(dppp)\text{FeCl}_2 + \text{dppp} \rightarrow \text{FeCl}_2(\text{dppp}) FeCl2​+dppp→FeCl2​(dppp)

where dppp stands for 1,3-bis(diphenylphosphino)propane.

Industrial Production Methods

While specific industrial production methods for Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) are not well-documented, the synthesis likely follows similar principles as laboratory preparation, scaled up to accommodate larger quantities. This would involve careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in [FeCl₂(dppp)] are labile, enabling substitution with various nucleophiles. Key reactions include:

  • Phosphine Substitution : Reaction with triphenylphosphine (PPh₃) yields mixed-ligand complexes such as [FeCl(dppp)(PPh₃)]⁺.

  • Carbonyl Substitution : Exposure to carbon monoxide (CO) produces [Fe(dppp)(CO)₂], a low-spin complex with enhanced stability .

Conditions : Reactions typically occur in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres.

Redox Reactions

The iron center undergoes oxidation and reduction:

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes Fe(II) to Fe(III), forming [FeCl₃(dppp)]⁻.

  • Reduction : Sodium borohydride (NaBH₄) reduces Fe(II) to Fe(0), generating [Fe(dppp)(H)₂] with potential applications in hydrogenation .

Mechanism : Redox processes involve ligand-assisted electron transfer, with the dppp ligand stabilizing intermediate oxidation states.

Table 1: Catalytic Performance Comparison

Reaction TypeSubstrate Pair[FeCl₂(dppp)] Yield[NiCl₂(dppp)] Yield
Kumada CouplingAryl Halide + RMgX60–75% 85–95%
Suzuki-Miyaura CouplingAryl Halide + ArylB(OH)₂50–65%90–98%
HydrogenationAlkenes70–80% N/A

Notes : Iron’s lower electronegativity and propensity for radical pathways contribute to reduced yields in cross-couplings compared to nickel.

Coordination Chemistry

The dppp ligand’s flexible backbone allows diverse coordination modes:

  • Monodentate vs. Bidentate : In polar solvents, dppp may adopt monodentate coordination, while nonpolar solvents favor bidentate binding.

  • Mixed-Metal Complexes : [FeCl₂(dppp)] reacts with Cu(I) or Zn(II) salts to form heterobimetallic clusters, enhancing catalytic synergy .

Mechanistic Insights

  • Cross-Coupling Pathways : Proposed mechanisms involve oxidative addition of aryl halides to Fe(0), followed by transmetalation and reductive elimination .

  • Steric Effects : The propane spacer in dppp reduces steric hindrance compared to ethane analogs (e.g., [FeCl₂(dppe)]), improving substrate accessibility .

Case Studies

  • Biaryl Synthesis : [FeCl₂(dppp)] achieved 75% yield in coupling 4-bromotoluene with phenylmagnesium bromide under optimized conditions (THF, 60°C) .

  • Alkene Hydrogenation : The complex selectively hydrogenated styrene derivatives to ethylbenzenes with 80% efficiency .

Challenges and Limitations

  • Air Sensitivity : The iron center is prone to oxidation, requiring strict anaerobic conditions.

  • Substrate Scope : Limited efficacy with bulky or electron-deficient substrates compared to palladium systems.

Scientific Research Applications

Catalytic Applications

a. Organic Synthesis
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is primarily recognized for its catalytic properties in organic synthesis. It acts as a catalyst for several important reactions:

  • Kumada Coupling Reaction : This reaction involves the coupling of aryl halides with organomagnesium reagents, facilitating the formation of biaryl compounds. The use of dppp-FeCl₂ enhances the efficiency and selectivity of this transformation .
  • Suzuki-Miyaura Cross-Coupling Reaction : This reaction allows for the coupling of aryl halides with arylboronic acids to form biaryl compounds. The presence of dppp-FeCl₂ improves the reaction conditions and yields .
  • Other Coupling Reactions : The complex has also been utilized in various coupling reactions involving enol ethers and vinyl sulfides, showcasing its versatility as a catalyst .

Structural Properties

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) exhibits distinct structural characteristics that influence its reactivity:

  • Coordination Geometry : The compound typically adopts a square-planar geometry due to the presence of two chloride ligands and two phosphine ligands (dppp). This geometry is crucial for its catalytic activity .
  • Electronic Properties : The electronic structure of dppp-FeCl₂ allows for effective interaction with substrates during catalytic processes. Studies have shown that variations in ligand coordination can lead to significant changes in reactivity and selectivity .

Case Study 1: Synthesis of Biaryls

In a study conducted by Zhao et al. (2023), dppp-FeCl₂ was employed in the synthesis of biaryls through the Kumada coupling reaction. The results indicated that the iron complex not only increased the yield but also provided better selectivity compared to traditional catalysts.

Case Study 2: Polymerization Reactions

Research by Ono et al. (2014) demonstrated the application of dppp-FeCl₂ in controlled polymerization techniques. The complex facilitated the synthesis of block copolymers with specific molecular weights and distributions, highlighting its potential in materials science.

Summary Table of Applications

ApplicationDescriptionReference
Kumada CouplingCoupling aryl halides with organomagnesium reagents
Suzuki-Miyaura Cross-CouplingCoupling aryl halides with arylboronic acids
PolymerizationSynthesis of block copolymers
Other Coupling ReactionsReactions involving enol ethers and vinyl sulfides

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) in catalytic processes typically involves the coordination of substrates to the iron center, followed by subsequent chemical transformations. The bidentate ligand, 1,3-bis(diphenylphosphino)propane, stabilizes the iron center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of FeCl₂(dppp) and analogous complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Appearance Air Sensitivity
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) C₂₇H₂₆Cl₂FeP₂ 539.19 106245-43-6 White powder High
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) C₂₆H₂₄Cl₂FeP₂ 525.17 41536-18-9 White-gray crystals High
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) C₂₇H₂₆Cl₂NiP₂ ~541.69* 15629-92-2 Not specified High
Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) C₂₇H₂₆Cl₂P₂Pd 589.77 59831-02-6 Not specified High
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane C₂₇H₂₆Au₂Cl₂P₂ 877.28 734160 Solid Not specified

*Calculated from empirical formula.

Key Observations :

  • Ligand Backbone Length: The ethane (C₂) and propane (C₃) ligands in the iron complexes influence molecular weight and steric flexibility.
  • Metal Center : Palladium and nickel analogs exhibit higher molecular weights due to their larger atomic radii. Palladium complexes (e.g., PdCl₂(dppp)) are widely used in Suzuki-Miyaura couplings , while nickel analogs (NiCl₂(dppp)) are employed in polymer synthesis (e.g., poly-thiophene) .
  • Gold Complex : The gold derivative, with a molecular weight of 877.28 g/mol, is significantly heavier and used in specialized catalytic applications, such as gold-mediated organic transformations .
Iron Complexes
  • FeCl₂(dppp) : Effective in coupling aryl boronic esters with alkyl halides, offering cost advantages over palladium catalysts. However, it is less active in electron-rich aryl halide couplings compared to palladium .
  • FeCl₂(dppe) : The ethane-bridged analog (dppe) shows reduced activity in sterically demanding reactions due to its shorter ligand backbone .
Palladium Complexes
  • PdCl₂(dppp) : Exhibits superior activity in Suzuki-Miyaura couplings, particularly with aryl chlorides, due to palladium's higher oxidative addition efficiency .
Nickel Complexes
  • NiCl₂(dppp) : Used in Kumada couplings and polymer synthesis, such as poly(3-bromothiophene), where its moderate activity balances cost and performance .

Biological Activity

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II), often abbreviated as [FeCl2(dppp)], is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an iron(II) center coordinated to two chloride ions and a bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). The general formula can be represented as:

 FeCl2(dppp)]\text{ FeCl}_2(\text{dppp})]

This structure allows for significant interactions with biological molecules, influencing its activity.

Antimicrobial Properties

Research has demonstrated that iron complexes, including dichloro[1,3-bis(diphenylphosphino)propane]iron(II), exhibit antimicrobial properties. A study evaluated the biological activity of various metal complexes against five bacterial strains and three fungal strains. The results indicated that the synthesized iron complex showed notable inhibitory effects against certain pathogenic microorganisms, suggesting its potential use as an antimicrobial agent in therapeutic applications .

The mechanisms underlying the biological activity of dichloro[1,3-bis(diphenylphosphino)propane]iron(II) can be attributed to several factors:

  • Metal Ion Interaction : The iron center can interact with various biomolecules, including proteins and nucleic acids, potentially altering their function.
  • Reactive Oxygen Species (ROS) Generation : Iron complexes are known to catalyze the formation of reactive oxygen species, which can lead to oxidative stress in cells and contribute to cytotoxicity.
  • Ligand Influence : The dppp ligand can modulate the reactivity and selectivity of the metal center, impacting how the complex interacts with biological targets.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : Evaluate the efficacy of [FeCl2(dppp)] against bacterial and fungal strains.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against E. coli and Candida albicans, indicating a promising antimicrobial profile.
  • Cytotoxicity Assessment :
    • Objective : Investigate the potential of [FeCl2(dppp)] to induce apoptosis in cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the complex.
    • Results : The complex exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells, supporting its potential as an anticancer agent.

Data Summary

Biological ActivityTest Organism/Cell LineMethodologyObservations
AntimicrobialE. coliDisk diffusionSignificant inhibition
AntimicrobialCandida albicansDisk diffusionSignificant inhibition
CytotoxicityMCF-7 (breast cancer)MTT assayDose-dependent cytotoxicity observed

Q & A

Q. Characterization :

  • IR Spectroscopy : Peaks at 2958, 1592, and 1477 cm⁻¹ confirm ligand coordination.
  • ¹H NMR : Resonances at δ 17.45 and 1.04 ppm indicate ligand environment.
  • Magnetic Susceptibility : χeff = 5.07–4.99 (THF-d₈/benzene, 293–338 K), consistent with a high-spin Fe(II) center .

Q. Methodology :

  • Monitor reaction progress via GC-MS or ³¹P NMR.
  • Use kinetic studies to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

What spectroscopic techniques resolve structural ambiguities in this complex?

Advanced Research Question

  • ¹H and ³¹P NMR : Assign ligand environments and detect paramagnetic broadening.
  • IR Spectroscopy : Identify P–Fe stretching modes (500–700 cm⁻¹).
  • Elemental Analysis : Verify stoichiometry (e.g., C: 71.72% calculated vs. 71.89% observed) .

How does this catalyst compare to other iron-phosphine complexes in C–C bond formation?

Advanced Research Question
Compared to Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II), the DPPP variant offers:

  • Enhanced Stability : Longer propane backbone reduces steric strain.
  • Broader Substrate Scope : Accommodates bulky aryl groups.
  • Lower Turnover Frequency : Trade-off between stability and reactivity .

Advanced Research Question

  • Ligand Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to strengthen P–Fe bonds.
  • Additives : Use silver salts (AgOTf) to scavenge free halides, preventing ligand displacement.
  • Low-Temperature Phases : Conduct reactions below 50°C to reduce ligand dissociation .

How is the magnetic behavior of this complex exploited in mechanistic studies?

Advanced Research Question
Temperature-dependent magnetic susceptibility (χ vs. T) reveals spin-state changes during catalysis. For example, a drop in χeff at elevated temperatures may indicate ligand loss or oxidation to Fe(III). These data correlate with EPR silence, confirming high-spin Fe(II) dominance under standard conditions .

What computational methods validate the proposed catalytic cycle?

Advanced Research Question
DFT calculations model intermediates (e.g., Fe(0) or Fe(IV) states) and transition states. Key parameters:

  • Oxidative Addition Barrier : ~25 kcal/mol for aryl chlorides.
  • Transmetallation Energy : Lower with electron-rich boronic esters.
    Validate simulations using isotopic labeling (e.g., ²H/¹³C) in kinetic isotope effect studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
Reactant of Route 2
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)

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